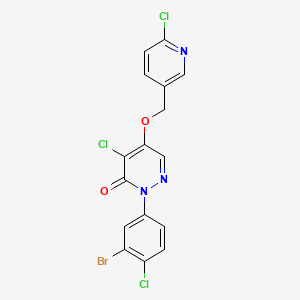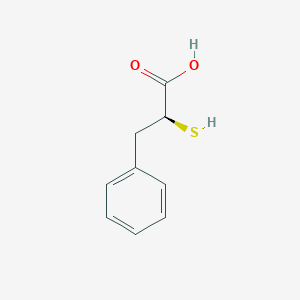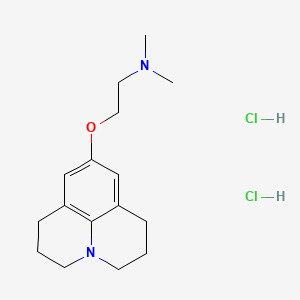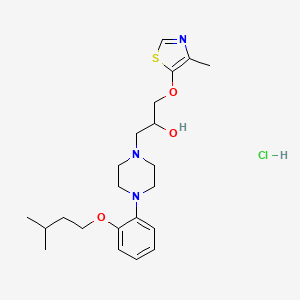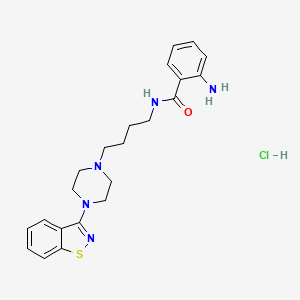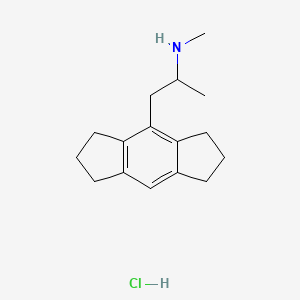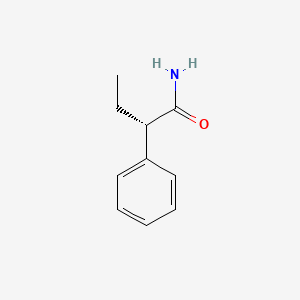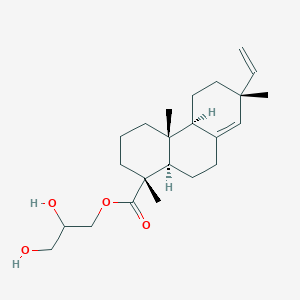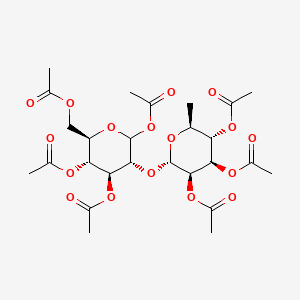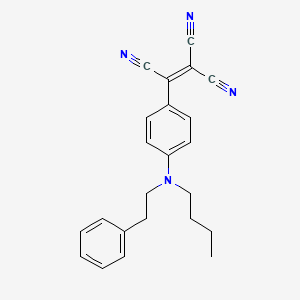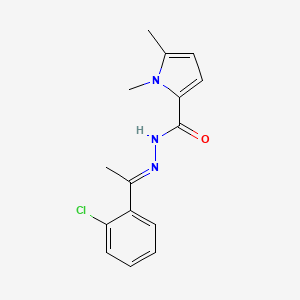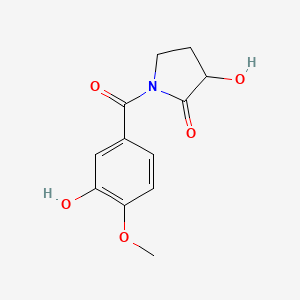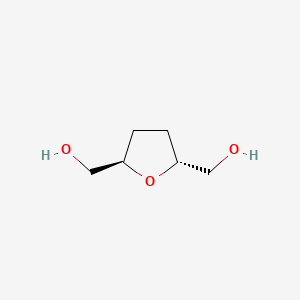
2,5-Tetrahydrofurandimethanol, ((2R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Tetrahydrofurandimethanol, ((2R,5R)-) is an organic compound with the molecular formula C6H12O3. It is a diol, meaning it contains two hydroxyl groups, and it is derived from tetrahydrofuran. This compound is notable for its stereochemistry, as it exists in the (2R,5R)-configuration, which influences its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Tetrahydrofurandimethanol, ((2R,5R)-) can be synthesized through several methods. One common approach involves the reduction of 2,5-diformylfuran using a suitable reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of 2,5-Tetrahydrofurandimethanol, ((2R,5R)-) often involves catalytic hydrogenation of 2,5-diformylfuran. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2,5-Tetrahydrofurandimethanol, ((2R,5R)-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Produces 2,5-diformylfuran or 2,5-furandicarboxylic acid.
Reduction: Yields tetrahydrofuran derivatives.
Substitution: Results in various substituted tetrahydrofuran compounds.
Scientific Research Applications
2,5-Tetrahydrofurandimethanol, ((2R,5R)-) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing polymers and other complex molecules.
Biology: Investigated for its potential as a bio-based monomer in the production of biodegradable plastics.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance materials and as a solvent in various chemical processes.
Mechanism of Action
The mechanism by which 2,5-Tetrahydrofurandimethanol, ((2R,5R)-) exerts its effects depends on its application. In polymer synthesis, it acts as a monomer that undergoes polycondensation reactions to form long polymer chains. Its hydroxyl groups participate in esterification or etherification reactions, leading to the formation of polyester or polyether linkages.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Another diol used in polymer synthesis.
Diethylene Glycol: A diol with similar applications in the production of polyesters and polyurethanes.
1,8-Octanediol: A longer-chain diol used in the synthesis of various polymers.
Uniqueness
2,5-Tetrahydrofurandimethanol, ((2R,5R)-) is unique due to its cyclic structure and specific stereochemistry, which impart distinct reactivity and properties compared to linear diols. Its ability to form rigid, high-performance polymers makes it valuable in applications requiring materials with high thermal and mechanical stability.
Properties
CAS No. |
81370-89-0 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
YCZZQSFWHFBKMU-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@H]1CO)CO |
Canonical SMILES |
C1CC(OC1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


